4-(Pyrrolidin-1-yl)pyrimidin-5-amine 4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 1394042-92-2
VCID: VC2576247
InChI: InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2
SMILES: C1CCN(C1)C2=NC=NC=C2N
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

4-(Pyrrolidin-1-yl)pyrimidin-5-amine

CAS No.: 1394042-92-2

Cat. No.: VC2576247

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-yl)pyrimidin-5-amine - 1394042-92-2

Specification

CAS No. 1394042-92-2
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 4-pyrrolidin-1-ylpyrimidin-5-amine
Standard InChI InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2
Standard InChI Key UATGJJKFMXRJQJ-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=NC=C2N
Canonical SMILES C1CCN(C1)C2=NC=NC=C2N

Introduction

Chemical Identity and Basic Characteristics

4-(Pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by a pyrrolidine ring attached at the 4-position and an amino group at the 5-position of the pyrimidine core. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, making it potentially useful for various applications in chemical and pharmaceutical research.

Identification Parameters

The compound is uniquely identified through multiple chemical identifiers as presented in Table 1:

Table 1: Identification Parameters of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine

ParameterValue
CAS Registry Number1394042-92-2
Molecular FormulaC₈H₁₂N₄
Molecular Weight164.21 g/mol
IUPAC Name4-(pyrrolidin-1-yl)pyrimidin-5-amine
SMILES NotationC1CCN(C1)C2=NC=NC=C2N
InChI KeyUATGJJKFMXRJQJ-UHFFFAOYSA-N

Structural Features

The structural characteristics of this compound include a planar pyrimidine ring with two endocyclic nitrogen atoms at positions 1 and 3, a cyclic pyrrolidine (5-membered ring) attached at position 4, and a primary amine group at position 5. This arrangement creates a compact molecule with multiple sites for potential interactions with biological targets.

Physicochemical Properties

The physicochemical properties of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine influence its behavior in chemical reactions, its solubility profile, and its potential for drug development applications.

Chemical Properties and Parameters

Key chemical parameters that influence the compound's reactivity and biological interactions are summarized in Table 2:

Table 2: Physicochemical Parameters of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine

ParameterValueSignificance
LogP0.659 Indicates moderate lipophilicity, suggesting potential for membrane permeation
Topological Polar Surface Area (TPSA)55.04 Ų Suggests potential for oral bioavailability as it falls below the 140 Ų threshold
Hydrogen Bond Acceptors4 Contributes to potential for molecular recognition and binding
Hydrogen Bond Donors1 Provides capability for hydrogen bonding interactions
Rotatable Bonds1 Indicates relatively rigid structure with limited conformational flexibility

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine is expected to be influenced by:

  • The nucleophilic character of the amino group at position 5

  • The basic nitrogen atoms in both the pyrimidine ring and pyrrolidine moiety

  • The electron-donating effect of the pyrrolidine substituent, which may enhance the nucleophilicity of the pyrimidine ring

The compound likely exhibits characteristics typical of aminopyrimidines, including potential for hydrogen bonding, protonation at basic nitrogen sites, and participation in various condensation reactions through the reactive primary amine group.

Related Compounds and Structural Analogues

4-(Pyrrolidin-1-yl)pyrimidin-5-amine is part of a broader family of substituted pyrimidines that have demonstrated diverse biological activities. Several structural analogues with slight modifications have been reported in the literature:

Analytical Methods for Characterization

Chromatographic and Mass Spectrometric Analysis

High-resolution mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the analysis of such compounds, as mentioned for related structures in the search results . These techniques allow for precise molecular weight determination and assessment of compound purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator